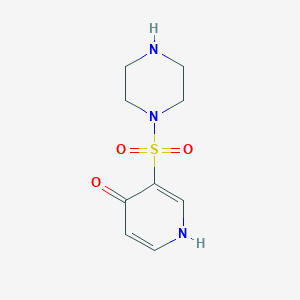

3-(Piperazin-1-ylsulfonyl)pyridin-4-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13N3O3S |

|---|---|

Peso molecular |

243.29 g/mol |

Nombre IUPAC |

3-piperazin-1-ylsulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C9H13N3O3S/c13-8-1-2-11-7-9(8)16(14,15)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |

Clave InChI |

PBPZFNQZZSHHQL-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=O |

Origen del producto |

United States |

Molecular Interactions and Biological Activities of 3 Piperazin 1 Ylsulfonyl Pyridin 4 Ol and Analogs

Enzymatic Inhibition and Modulation Studies

The piperazine (B1678402) sulfonyl moiety and related structures are key pharmacophores that confer inhibitory or modulatory activity against several critical enzymes involved in various physiological and pathological processes.

Investigation of Glutathione (B108866) Peroxidase (GPx) Inhibition Mechanisms

While direct studies on "3-(Piperazin-1-ylsulfonyl)pyridin-4-ol" as a Glutathione Peroxidase (GPx) inhibitor are not prominently available in the reviewed literature, research into related thiol-containing compounds provides insight into potential mechanisms. For instance, the small molecule tiopronin (B1683173) has been shown to selectively kill multidrug-resistant cells by inhibiting GPx, leading to an accumulation of reactive oxygen species. nih.gov This suggests that compounds capable of interacting with the glutathione substrate or the enzyme's active site could modulate GPx activity. Although specific data for the title compound is lacking, its structural features warrant investigation into its potential to modulate this key antioxidant enzyme.

Exploration of Other Enzyme Targets

Analogs and compounds featuring the piperazine sulfonyl scaffold have demonstrated significant activity against a variety of other enzymatic targets.

Inosine-5′-monophosphate dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and immunosuppressive agents. nih.govrsc.orgresearchgate.net The depletion of guanine nucleotides is the primary mechanism of action for IMPDH inhibitors. researchgate.net Various small molecules have been developed as inhibitors of IMPDH, and while specific data for this compound is not detailed, the broader class of piperazine-containing compounds has been explored for IMPDH inhibition. researchgate.netnih.gov The development of selective inhibitors for bacterial IMPDH over human IMPDH is an active area of research to create new antimicrobial agents. rsc.org

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH increases the levels of these endogenous signaling lipids, producing analgesic and anti-inflammatory effects without the typical side effects of direct cannabinoid receptor agonists. nih.govnih.gov Piperazine and piperidine (B6355638) aryl ureas have been identified as potent, covalent inhibitors of FAAH. nih.gov Computational studies suggest that FAAH induces a conformational distortion in the amide bond of these inhibitors, facilitating hydrolysis and the formation of a covalent adduct with the catalytic serine (Ser241), which explains their inhibitory action. nih.gov

Glucokinase-Glucokinase Regulatory Protein (GK-GKRP): In hepatocytes, glucokinase (GK) is regulated by the Glucokinase Regulatory Protein (GKRP), which sequesters GK in the nucleus under low glucose conditions. nih.govresearchgate.net Functionalized piperazine compounds have been identified as potent small-molecule disruptors of the GK-GKRP interaction. nih.govnih.gov These molecules bind to a previously unknown pocket on GKRP, preventing it from inhibiting GK and promoting GK's translocation to the cytoplasm. researchgate.netnih.gov This disruption enhances hepatic glucose uptake and has shown antidiabetic effects in rodent models, offering a mechanism to lower blood glucose with a reduced risk of hypoglycemia. researchgate.netnih.gov

GyrB/ParE: The bacterial type II topoisomerases, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), are validated targets for antibiotics. nih.govresearchgate.net Inhibitors targeting the ATPase subunits, GyrB and ParE, represent a promising strategy, distinct from fluoroquinolones. google.com Sulfonyl piperazine compounds have been investigated as LpxH inhibitors, which is another bacterial enzyme target. nih.gov More broadly, piperazine derivatives have been incorporated into novel inhibitors of GyrB/ParE. For example, pyrrolamide-based compounds have been developed as potent dual-targeting inhibitors with significant antibacterial activity against drug-resistant Gram-positive bacteria. nih.gov These inhibitors have shown favorable pharmacokinetic properties and reduced mitochondrial toxicity compared to earlier candidates. nih.gov

Receptor Binding and Signaling Pathway Modulation

The structural versatility of the piperazine core allows it to serve as a scaffold for ligands that target a diverse array of cell surface receptors, thereby modulating their signaling pathways and eliciting specific cellular responses. ijrrjournal.com

Analysis of Receptor Activity Influencing Cellular Responses

Piperazine-based compounds have been shown to bind with high affinity to various neurotransmitter receptors, including those for dopamine, serotonin, and histamine (B1213489). ijrrjournal.comwustl.edu The substitution pattern on the piperazine ring is a critical determinant of pharmacological activity, allowing for the fine-tuning of receptor affinity and selectivity. ijrrjournal.com For instance, arylalkylsulfonyl piperazine derivatives have been synthesized as high-affinity ligands for sigma (σ) receptors, with some showing significant selectivity for the σ1 subtype over the σ2 subtype. nih.gov The cellular response to such receptor binding can be profound; for example, piperazine-based microtubule inhibitors can sensitize colon cancer cells to TNF-induced apoptosis by arresting them in mitosis and increasing the surface expression of death receptors like TNFR1. nih.gov

Studies on Specific Receptor Modulations

Opioid Receptors: The piperazine moiety is a key structural element in a variety of opioid receptor ligands. ijrrjournal.com Research has identified 1-substituted 4-(3-hydroxyphenyl)piperazines as pure antagonists for μ (mu), δ (delta), and κ (kappa) opioid receptors, with some analogs displaying low nanomolar potency. nih.gov Other piperazine derivatives have been developed as balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. nih.gov This dual functionality is a promising strategy for developing analgesics with improved side-effect profiles. The interaction of these ligands can also be allosteric, as seen with certain cannabinoid agonists that act as negative allosteric modulators at the mu-opioid receptor, altering its function without binding to the primary (orthosteric) site. frontiersin.org Theoretical modeling has been used to understand the steric and electrostatic interactions that govern the affinity of bridged piperazine derivatives for the μ-opioid receptor. worldscientific.com

Histamine H3 Receptors: The histamine H3 receptor (H3R) is a G-protein coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov This makes H3R antagonists potential therapeutics for various CNS disorders. nih.gov While early antagonists were imidazole-based, non-imidazole structures, including piperazine derivatives, are now favored to avoid issues with drug metabolism. nih.gov The basicity of the terminal nitrogen on the piperazine ring significantly influences H3R affinity; small alkyl substituents tend to yield high-affinity compounds. nih.gov Dual-acting ligands that antagonize both H3R and σ1 receptors have been developed, with the piperidine ring often being a more influential element for σ1 receptor activity compared to the piperazine ring. nih.govacs.org

GPR4: G-protein coupled receptor 4 (GPR4) is a proton-sensing receptor involved in inflammation, nociception, and angiogenesis. nih.govresearchgate.net A lead compound, which was a GPR4 antagonist, also showed off-target binding to the histamine H3 receptor. nih.gov Subsequent optimization led to the development of a selective and efficacious GPR4 antagonist with an improved safety profile. nih.gov This highlights the challenge and importance of achieving selectivity when designing piperazine-based modulators, as the scaffold can interact with multiple receptor types.

Cellular Mechanisms of Action (Preclinical in vitro)

The enzymatic and receptor-level interactions of piperazine-based compounds translate into distinct cellular actions observed in preclinical in vitro models.

For enzyme inhibitors, the mechanism often involves the direct disruption of a metabolic or signaling pathway.

FAAH inhibitors with a piperazine core act by augmenting the levels of endogenous anandamide, which then provides neuroprotection against excitotoxicity in hippocampal slice cultures without the adverse effects of direct CB1 receptor activation. nih.gov

GK-GKRP disruptors function by preventing the nuclear sequestration of glucokinase in isolated hepatocytes. This increases the cytoplasmic concentration of active GK, thereby enhancing glucose phosphorylation and restoring normal glucose metabolism in diabetic models. nih.govresearchgate.net

GyrB/ParE inhibitors act by hampering DNA replication and transcription within bacterial cells, leading to a potent antibacterial effect. google.com

For receptor modulators, the cellular mechanisms involve the alteration of downstream signaling cascades.

Opioid receptor antagonists based on the 4-(3-hydroxyphenyl)piperazine scaffold demonstrate their pure antagonist properties in [³⁵S]GTPγS functional assays, where they block agonist-induced G-protein activation across μ, δ, and κ opioid receptors. nih.gov

Some piperazine-based compounds targeting microtubules induce mitotic arrest in cancer cells. nih.gov This arrest is associated with the formation of multiple microtubule organizing centers and leads to an increased sensitivity to apoptosis induced by ligands like TNF, Fas, and TRAIL, a process involving the enhanced activation of caspases-8, -9, and -3. nih.gov

Other piperazine-purine analogs have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase, a key regulator of cell proliferation and survival. nih.gov This inhibition leads to decreased levels of phospho-Src, phospho-Rb, cyclin E, and cdk2. nih.gov

In the context of GPR4, antagonists can inhibit acidosis-induced increases in vascular endothelial cell permeability by blocking the Gα12/13/Rho GTPase signaling pathway. researchgate.net

These diverse in vitro cellular mechanisms underscore the therapeutic potential of the piperazine sulfonyl scaffold and its analogs across a wide spectrum of diseases, from metabolic disorders and infectious diseases to cancer and neurological conditions.

Induction of Apoptosis in Preclinical Cell Models (e.g., HeLa cells)

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. While specific studies on this compound are not extensively documented, research on related molecules containing the piperazine moiety demonstrates pro-apoptotic potential in cancer cell lines like HeLa, which is derived from human cervical adenocarcinoma.

For instance, piperine, a natural compound also containing a piperazine-like structure, has been shown to induce apoptosis in HeLa cells. nih.gov This process is characterized by several key cellular events:

Increased Reactive Oxygen Species (ROS): Piperine treatment leads to a significant, dose-dependent increase in intracellular ROS. nih.gov

Mitochondrial Pathway Activation: The compound causes a loss of mitochondrial membrane potential, a critical step in the intrinsic pathway of apoptosis. nih.gov

Caspase-3 Activation: The executioner caspase-3, a key enzyme in the apoptotic cascade, is activated, leading to the final stages of cell death. nih.gov

Morphological and Nuclear Changes: Treated cells exhibit classic signs of apoptosis, including cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov

These findings in related compounds suggest that the piperazine scaffold could be a valuable component in the design of molecules that trigger apoptotic pathways in cancer cells. nih.govresearchgate.net Studies on other natural and synthetic products, such as resveratrol (B1683913) and genistein, have also confirmed the ability to induce apoptosis in HeLa cells through the activation of caspase-9 and caspase-3. nih.gov

Modulation of Oxidative Stress Pathways

The modulation of oxidative stress is a significant biological activity associated with piperazine derivatives. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Certain piperazine analogs have demonstrated antioxidant properties. For example, a study on a series of novel piperazine derivatives found that one compound, referred to as PD-2, exhibited notable antioxidant activity with an IC₅₀ value of 2.396 μg/mL. nih.gov In contrast, other derivatives in the same series showed moderate to low antioxidant effects. nih.gov

Conversely, as mentioned in the previous section, some piperazine-related molecules can induce apoptosis by increasing ROS levels within cancer cells. nih.gov Piperine was observed to enhance the production of ROS in HeLa cells in a dose-dependent manner, which contributes to its anti-cancer effects. nih.gov This dual role—acting as an antioxidant in some contexts and a pro-oxidant in others (particularly in cancer cells)—highlights the complex interaction of these compounds with cellular oxidative stress pathways.

Interference with Microbial Metabolic Processes

Piperazine-based compounds have been found to interfere with essential metabolic processes in microbes, forming the basis of their antimicrobial action. A primary target identified for some of these derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. mdpi.com

One study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel piperazine derivative, demonstrated its ability to inhibit DNA gyrase. mdpi.com A DNA gyrase supercoiling assay showed that as the concentration of PNT increased, the fluorescence intensity decreased, indicating a dose-dependent inhibition of the enzyme's activity. mdpi.com This mechanism is shared by well-established quinolone-based antimicrobial agents, which also target bacterial topoisomerases. mdpi.com

The general mechanism for many piperazine compounds involves disrupting the bacterial cell, leading to the leakage of internal components and ultimately cell death. nih.gov The electrostatic interaction between a positively charged piperazine molecule and the negatively charged microbial cell wall can facilitate this disruption. mdpi.comnih.gov

Broad-Spectrum Biological Investigations (Preclinical in vitro)

Antimicrobial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Derivatives of piperazine have been extensively evaluated for their antimicrobial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Staphylococcus aureus : Numerous studies have confirmed the activity of piperazine compounds against S. aureus. A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), showed a Minimum Inhibitory Concentration (MIC) of 2.5 ± 0.0 μg/mL against S. aureus and 6.7 ± 2.9 μg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com Other synthesized piperazine derivatives have also demonstrated significant antibacterial action against this pathogen. scielo.brresearchgate.net

Escherichia coli : The antibacterial effects of piperazine derivatives extend to Gram-negative bacteria like E. coli. In one study, several newly synthesized methylpyrimidine sulfonyl piperazine derivatives were proven to be effective antibacterial agents against E. coli. scielo.brresearchgate.net Another report highlighted that piperazine-based polymers can effectively target the cytoplasmic membrane of E. coli, causing leakage of cellular components. nih.gov

Mycobacterium tuberculosis : While specific data on this compound against M. tuberculosis is limited, the broader class of piperidone compounds, to which piperazine is related, has been noted for possessing antituberculosis properties. researchgate.net

The table below summarizes the antimicrobial activity of various piperazine derivatives from different studies.

| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | MIC: 2.5 ± 0.0 μg/mL | mdpi.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MIC: 6.7 ± 2.9 μg/mL | mdpi.com |

| Methylpyrimidine sulfonyl piperazine derivatives | Staphylococcus aureus | Potent activity observed | scielo.brresearchgate.net |

| Methylpyrimidine sulfonyl piperazine derivatives | Escherichia coli | Potent activity observed | scielo.brresearchgate.net |

| Piperazine-based polymers | Staphylococcus aureus | Significant activity, cell lysis | nih.gov |

| Piperazine-based polymers | Escherichia coli | Significant activity, cell lysis | nih.gov |

| Piperine | Escherichia coli | Potent antimicrobial activity | researchgate.net |

Anthelmintic Activity Assessments (for related compounds)

The piperazine core is a well-established pharmacophore in anthelmintic (anti-worm) therapy. drugbank.com Piperazine and its salts have been used as anthelmintic agents since the 1950s. drugbank.com Their mechanism of action generally involves paralyzing the parasites, which allows the host's body to expel them. drugbank.com This is achieved by acting as a GABA receptor agonist, which hyperpolarizes the nerve endings in the worm's muscle membrane, leading to flaccid paralysis. drugbank.com

Research has continued into more complex piperazine derivatives to develop new anthelmintic drugs.

A series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and tested for activity against Trichinella spiralis infections. nih.gov

Studies on methylpyrimidine sulfonyl piperazine derivatives also included assessments of anthelmintic activity using the earthworm Pheretima posthuma as a model, with some compounds showing promising results. scielo.brresearchgate.net

Anti-inflammatory Properties (for related compounds)

Several studies have investigated the anti-inflammatory potential of piperazine derivatives, often showing significant effects in preclinical models. These compounds can modulate inflammatory pathways by inhibiting the production of key inflammatory mediators.

In one study, novel piperazine derivatives PD-1 and PD-2 demonstrated noteworthy dose-dependent anti-inflammatory activity. They inhibited the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov

A different series of methylpyrimidine sulfonyl piperazine derivatives was evaluated for anti-inflammatory effects using a carrageenan-induced rat paw edema model, a standard test for acute inflammation. scielo.brresearchgate.net

Another investigation of synthesized 1-((4-substituted piperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives also used the carrageenan-induced edema model, identifying several compounds as the most potent in the series. researchgate.net

The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov

These findings underscore the potential of the piperazine scaffold in developing new anti-inflammatory agents. nih.govnih.gov

Anticonvulsant Activities (for similar scaffolds)

Research into compounds structurally related to this compound, such as those possessing a pyridyl-sulfonyl or a piperazine moiety, has revealed significant anticonvulsant effects in preclinical models. These studies are crucial in predicting the potential therapeutic applications of the lead compound and guiding future drug design and development.

A key study investigated a series of pyrid-3-yl-sulfonyl ureas and thioureas for their anticonvulsant properties. nih.gov The compounds were evaluated in the maximal electroshock (MES) seizure test in mice, a standard model for identifying drugs effective against generalized tonic-clonic seizures. nih.govmdpi.com Among the tested compounds, N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea (B33335) (BM 27) and two analogous sulfonylthioureas, BM 11 and BM 34, demonstrated notable anticonvulsant potency. nih.gov

The anticonvulsant profile of these compounds was found to be similar to that of the established antiepileptic drug phenytoin (B1677684), showing activity in the MES test but not in chemically induced seizure models (pentetrazole, strychnine, bicuculline, picrotoxine, N-methyl-D,L-aspartic acid). nih.gov This suggests a mechanism of action that likely involves the blockade of voltage-gated sodium channels, similar to phenytoin. Notably, these compounds exhibited a higher protective index and greater potency than phenytoin in the MES test. nih.gov

The broader class of piperazine derivatives has also been extensively explored for anticonvulsant activity. Various 1,4-substituted piperazine derivatives have been synthesized and evaluated in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. nih.govnih.gov For instance, compounds such as 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride have shown promising anti-MES activity. nih.gov Another derivative, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, was found to be effective in the six-hertz (6-Hz) seizure test, which is a model for therapy-resistant partial seizures. nih.govresearchgate.net

Furthermore, research on other heterocyclic compounds incorporating a sulfonamide moiety has highlighted their potential as anticonvulsant agents. novapublishers.comnih.gov The sulfonamide group is a key feature in several established antiepileptic drugs, and its inclusion in novel chemical scaffolds is a common strategy in the design of new anticonvulsant candidates. nih.gov

The data from these studies on analogous compounds underscore the potential of the this compound scaffold as a source of novel anticonvulsant agents. The combination of the piperazine ring, a known pharmacophore in central nervous system-active drugs, with the pyridinylsulfonyl group presents a promising framework for the development of new antiepileptic therapies.

Interactive Data Table: Anticonvulsant Activity of Pyrid-3-yl-sulfonyl Urea and Thiourea (B124793) Analogs

| Compound | Structure | MES ED₅₀ (mg/kg) | Reference |

| BM 27 | N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea | 2.87 | nih.gov |

| BM 11 | Structurally related sulfonylthiourea | 1.72 | nih.gov |

| BM 34 | Structurally related sulfonylthiourea | 1.19 | nih.gov |

Structure Activity Relationship Sar Elucidation of the Pyridine Sulfonyl Piperazine Scaffold

Influence of Pyridine (B92270) Ring Substitutions on Biological Activity

The pyridine ring, as a core component of the scaffold, plays a crucial role in the biological activity of these compounds. Its electronic properties and substitution patterns can significantly alter the molecule's affinity and selectivity for its target.

The electronic nature of substituents on the pyridine ring profoundly influences the biological activity of the pyridine-sulfonyl-piperazine scaffold. The pyridine ring itself is electron-deficient, and the addition of further electron-withdrawing or electron-donating groups can modulate its reactivity and interaction with biological targets.

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can enhance the electrophilic character of the pyridine ring. This can be advantageous in certain therapeutic contexts. For example, in a series of pyridylpiperazine hybrid derivatives, the presence of a nitro group at the 3-position of the pyridine ring was found to be crucial for their urease inhibitory activity. mdpi.com The electron-withdrawing nature of the nitro group facilitates nucleophilic attack, a key step in the compound's mechanism of action. mdpi.com

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can increase the electron density of the pyridine ring. The presence and position of methoxy groups have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov The impact of these groups is highly dependent on their position on the ring, as this affects their ability to participate in resonance and inductive effects, thereby influencing the molecule's interaction with its target.

A study on 4-substituted pyridine-3-sulfonamides highlighted that the electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to a benzenesulfonamide, which can be a critical factor in its biological activity. mdpi.com

Here is an interactive data table summarizing the impact of various substituents on the pyridine ring:

| Substituent | Position | Electronic Effect | Impact on Biological Activity | Reference |

| -OH | 4 | Electron-donating (by resonance), Electron-withdrawing (by induction) | Generally enhances activity, acts as H-bond donor/acceptor | nih.govmdpi.com |

| -NO2 | 3 | Strong electron-withdrawing | Can be crucial for activity, facilitates nucleophilic attack | mdpi.com |

| -OCH3 | Various | Electron-donating | Can enhance antiproliferative activity | nih.gov |

| -NH2 | Various | Strong electron-donating | Can enhance antiproliferative activity | nih.gov |

Role of Piperazine (B1678402) Ring Modifications on Efficacy and Selectivity

The piperazine ring serves as a versatile linker and a key interaction site in the pyridine-sulfonyl-piperazine scaffold. Modifications to this ring, particularly at the N-4 position, can dramatically alter the compound's efficacy and selectivity.

The nitrogen atom of the piperazine ring that is not attached to the sulfonyl group is a common site for modification. A wide variety of substituents can be introduced at this position, leading to significant changes in the compound's pharmacological profile.

In a series of piperazine sulfonamide inhibitors of HIV-1 protease, substitutions on the piperazine ring had a profound effect on potency. nih.gov For instance, the introduction of methyl groups at the 6-position of the piperazine ring resulted in compounds with similar potency to the unsubstituted analog. nih.gov However, the stereochemistry of these substituents was found to be critical, with the (S)-configuration being preferred for optimal binding to the target enzyme. nih.gov

The nature of the N-substituent can influence various properties of the molecule, including its solubility, lipophilicity, and ability to form hydrogen bonds. Aromatic or heteroaromatic rings are common N-substituents, as they can engage in pi-stacking interactions with the target protein. In a study of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, the optimization of the benzamide (B126) component of the N-substituent was a key aspect of improving the compound's activity. researchgate.net

The following table provides examples of N-substitutions on the piperazine ring and their observed effects:

| N-Substituent | Effect on Activity | Reference |

| Unsubstituted (-H) | Baseline activity | nih.gov |

| Methyl | Similar potency to unsubstituted, stereochemistry is critical | nih.gov |

| Benzamide derivatives | Optimization can significantly improve activity | researchgate.net |

| Alkyl or Substituted Aryl Acid Chloride/Sulfonyl Chloride | Can modulate antimalarial activity | hilarispublisher.com |

In piperazine sulfonamides, the sulfonamide moiety itself can influence the conformation of the piperazine ring. nih.gov Molecular modeling studies of a piperazine sulfonamide core showed that the enzyme-bound conformation is a key determinant of inhibitor potency. nih.gov The piperazine ring can also undergo ring-flipping, and the energy barrier for this process can be influenced by the nature of the N-substituents.

Significance of the Sulfonyl Linker in Molecular Recognition

The sulfonyl linker is not merely a passive connector between the pyridine and piperazine rings; it plays an active role in molecular recognition and binding. The sulfonamide group (-SO2NH-) is a key pharmacophoric feature in many drugs, capable of forming strong hydrogen bonds with receptor sites. pharmacy180.comnih.gov

In the context of the pyridine-sulfonyl-piperazine scaffold, the sulfonyl group can act as a hydrogen bond acceptor through its two oxygen atoms and as a hydrogen bond donor through the sulfonamide N-H group (if present). These interactions can be crucial for anchoring the molecule in the binding pocket of a target protein.

In a study of sulfonamide inhibitors of carbonic anhydrase, the sulfonamide group was found to bind directly to the zinc ion in the active site of the enzyme. researchgate.net The geometry of the sulfonyl group is also important. It is tetrahedral, which imparts a specific three-dimensional arrangement to the molecule. This, in turn, influences the relative orientation of the pyridine and piperazine rings, which is critical for optimal binding to the target.

Contribution of the Sulfonyl Group to Polarity and Interactions

Firstly, increased polarity can improve the solubility of a compound, which is a critical factor for its absorption and distribution in the body. researchgate.net Secondly, the sulfonyl group can act as a hydrogen bond acceptor, with its two oxygen atoms capable of forming hydrogen bonds with suitable donor groups on a target protein. researchgate.netnih.gov These hydrogen bond interactions are fundamental for the binding affinity and specificity of a ligand to its receptor. researchgate.net

The introduction of a sulfonyl group can also influence the metabolic stability of a drug molecule. By blocking metabolically susceptible sites, it can prolong the drug's duration of action. researchgate.net Furthermore, the polarity imparted by the sulfonyl group can help to mitigate off-target effects, such as activity at the hERG ion channel. researchgate.net

The tense chemical structure and functionality of the sulfonyl group, when incorporated into a ring structure, can also constrain the side chains of a molecule, forcing them into specific conformations that are optimal for binding to the active site of a target. researchgate.net This conformational constraint can lead to higher binding affinity and selectivity.

Table 1: Physicochemical Contributions of the Sulfonyl Group

| Property | Contribution of the Sulfonyl Group | Reference |

| Polarity | Increases molecular polarity | researchgate.net |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor (two oxygen atoms) | researchgate.netnih.gov |

| Solubility | Can modulate solubility | researchgate.net |

| Metabolic Stability | Can increase metabolic stability by blocking labile sites | researchgate.net |

| Binding Affinity | Can enhance binding affinity through hydrogen bonds and conformational constraint | researchgate.netresearchgate.net |

| Off-Target Effects | Can diminish hERG activity due to increased polarity | researchgate.net |

Spatial Orientation and Binding Modes of the Sulfonyl Moiety

The three-dimensional arrangement of the sulfonyl group within the binding pocket of a target protein is a critical determinant of its biological activity. The sulfonyl moiety can adopt various spatial orientations to maximize its interactions with amino acid residues.

In the context of zinc-containing enzymes, such as carbonic anhydrases, the deprotonated primary sulfonamide function (RSO₂NH⁻) is a well-established zinc-binding group. mdpi.com The sulfonyl group, along with a nitrogen atom from the heterocyclic ring, can coordinate with the zinc ion in the active site. mdpi.com The geometry of this coordination can be influenced by the rigidity of the ligand structure. mdpi.com For instance, a tetrahedral coordination environment around the zinc ion is often preferred. mdpi.com

The flexibility of the linker connecting the sulfonylpiperazine moiety to other parts of the molecule also plays a role in its binding mode. For example, in a series of sulfonylpiperazine analogs, the ability of the molecule to adopt a specific conformation allowed for optimal interactions within the binding site of neuronal nicotinic receptors. nih.gov

Table 2: Binding Interactions of the Sulfonyl Moiety

| Interaction Type | Description | Reference |

| Hydrogen Bonding | The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. | researchgate.net |

| CH···O=S Interactions | The sulfonamide oxygens can engage in unconventional but conserved interactions with C-H groups on the protein. | nih.govacs.org |

| Metal Coordination | The deprotonated sulfonamide can coordinate with metal ions like zinc in metalloenzymes. | mdpi.com |

| van der Waals Contacts | The sulfur and oxygen atoms can participate in van der Waals interactions with the protein. | plos.org |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are indispensable tools for elucidating the SAR of the pyridine-sulfonyl-piperazine scaffold, providing insights that guide the design of more potent and selective molecules.

Ligand-Protein Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. ijpsdronline.comnih.gov This technique is instrumental in understanding the binding mode of 3-(piperazin-1-ylsulfonyl)pyridin-4-ol and its analogs.

Docking simulations can reveal the key interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions. ijpsdronline.commdpi.com For instance, docking studies have shown that in some compounds, the pyridazine (B1198779) and carboxamide nuclei are involved in hydrogen bond formation, while a benzyl (B1604629) or phenyl nucleus engages in π-π stacking interactions. ijpsdronline.com The binding energy calculated from docking simulations can provide an estimate of the ligand's affinity for the target. frontiersin.org A lower binding energy generally indicates a more stable and favorable interaction. frontiersin.org

High-throughput molecular dynamics (MD) simulations can be used to refine the results of docking studies, providing a more dynamic picture of the ligand-protein complex and improving the accuracy of binding predictions. nih.gov MD simulations have shown that while some ligands remain stably bound in the active site, others may drift away over time, indicating a less stable interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a mathematical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govyoutube.com By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that contribute to their potency. nih.govyoutube.com

QSAR models can be developed in two or three dimensions. 2D-QSAR relates biological activity to global molecular properties, while 3D-QSAR considers the three-dimensional structure of the molecules and their interaction fields. nih.govyoutube.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. nih.gov

For a series of sulfa drugs, conventional multiple regression analysis failed to provide an acceptable QSAR. However, 3D-QSAR using CoMFA yielded excellent results, leading to a pharmacophore model that could be used to predict the binding of new sulfa drugs to their target enzyme. nih.gov

Pharmacophore Design and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govyoutube.com Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the protein's binding site (structure-based). nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. nih.gov

For example, a five-point pharmacophore hypothesis (AADPR) was developed for a series of 5HT7R inhibitors and used to screen a database, leading to the identification of new potential hits. researchgate.netresearchgate.net The combination of pharmacophore modeling with molecular docking can further refine the virtual screening process and improve the chances of identifying potent lead compounds. youtube.com

Table 3: Computational Approaches in SAR Studies

| Technique | Application | Key Insights | Reference |

| Ligand-Protein Docking | Predicts binding orientation and affinity of a ligand to its target protein. | Identifies key interactions (hydrogen bonds, hydrophobic interactions) and estimates binding energy. | ijpsdronline.comnih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Reveals the structural features that are critical for activity. | nih.govyoutube.comnih.gov |

| Pharmacophore Design | Defines the essential 3D features required for a molecule to bind to a target. | Guides the design of new molecules with improved activity. | nih.govyoutube.com |

| Virtual Screening | Screens large compound libraries in silico to identify potential hits based on a pharmacophore model or docking scores. | Accelerates the discovery of new lead compounds. | nih.govnih.gov |

Preclinical Investigation and Therapeutic Modality Exploration of 3 Piperazin 1 Ylsulfonyl Pyridin 4 Ol Derivatives

In Vitro Efficacy Studies in Disease Models (Non-Human Cells/Tissues)

Anti-Cancer Potential in Various Cell Lines

No published studies were identified that investigated the cytotoxic or anti-proliferative effects of 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol on any cancer cell lines.

Assessment of Antimicrobial Potency

A thorough literature review did not yield any studies detailing the in vitro evaluation of this compound against bacterial or fungal pathogens.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Assessment of Efficacy in Murine Models of Neurological Disorders (e.g., Alzheimer's Disease)

No in vivo studies in murine or other animal models of neurological disorders such as Alzheimer's disease have been published for this compound.

Evaluation of Systemic Distribution and Blood-Brain Barrier Penetration in Animal Models

There is no available pharmacokinetic data from animal models describing the systemic distribution or the central nervous system penetration of this compound.

Efficacy in Infectious Disease Models (e.g., bacterial infections)

No research was found that assessed the efficacy of this compound in animal models of bacterial or other infectious diseases.

Development as Lead Compounds for Specific Therapeutic Areas

The versatile structure of piperazine-containing compounds allows for modifications that can target a diverse range of biological pathways, leading to their development as potential treatments for numerous diseases.

Neuropharmacological Applications

Derivatives of piperazine (B1678402) have been investigated for their potential in treating neurological and psychiatric disorders. The piperazine moiety can interact with various receptors in the central nervous system.

One area of exploration is the development of compounds with anxiolytic and antidepressant-like activities. For instance, the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) has shown potential in preclinical models. nih.gov Studies in mice demonstrated its anxiolytic-like effects, which appear to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The antidepressant-like activity of this compound was also observed and is thought to be mediated through the serotonergic system. nih.gov

Another significant area of research is in the context of Parkinson's disease. Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) have shown efficacy in preclinical rodent models. nih.gov A notable example is N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a potent and selective mGlu4 PAM. nih.gov This compound, derived from a picolinamide (B142947) core, has demonstrated suitable pharmacokinetic properties in preclinical safety studies. nih.gov

Furthermore, piperazine and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been designed as human A2A adenosine (B11128) receptor (AR) antagonists/inverse agonists, which is a promising approach for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. mdpi.com One such derivative, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited high binding affinity and inverse agonist potency at the A2A AR. mdpi.com

Table 1: Neuropharmacological Activity of Piperazine Derivatives

| Compound Name | Activity | Mechanism of Action |

|---|---|---|

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like, Antidepressant-like | Mediated by serotonergic system and GABAA receptor (anxiolytic); serotonergic system (antidepressant) nih.gov |

| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) | mGlu4 Positive Allosteric Modulator | Potent and selective mGlu4 PAM nih.gov |

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | A2A Adenosine Receptor Inverse Agonist | High binding affinity and potency at A2A AR mdpi.com |

Oncological Targets

Piperazine and its derivatives have been a focus of anticancer drug development due to their ability to interact with various signaling pathways crucial for cancer cell proliferation and survival. nih.gov

Derivatives of piperidine (B6355638), a related heterocyclic amine, have demonstrated significant anti-cancer potential. For example, treatment with the piperidine derivative DTPEP in breast cancer cell lines (MDA-MB-231 and MCF-7) led to cell cycle arrest and apoptosis through the upregulation of ROS generation and a high Bax/Bcl-2 ratio. nih.gov It also inhibited the PI3K/AKT signaling pathway. nih.gov Similarly, another piperidine derivative, Compound 17a, induced apoptosis in prostate cancer cells (PC3) and inhibited cell migration. nih.gov

In the context of colorectal cancer, piperine, a piperidine-containing natural product, has been shown to inhibit the Wnt/β-catenin signaling pathway and suppress cancer cell motility and invasion. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and evaluated for their anti-cancer potency against various cancer cell lines, with some compounds showing activity comparable to doxorubicin (B1662922) by inhibiting CDK2 and/or CDK9. nih.gov

Radioiodinated benzamides containing a piperidine moiety, such as P[125I]MBA, have been investigated for their potential in imaging breast cancer by binding to sigma receptors. nih.gov

Table 2: Oncological Activity of Piperazine and Related Derivatives

| Derivative Class | Cancer Type | Key Findings |

|---|---|---|

| Piperidine derivative (DTPEP) | Breast Cancer (MDA-MB-231, MCF-7) | Cell cycle arrest, apoptosis, inhibition of PI3K/AKT pathway nih.gov |

| Piperidine derivative (Compound 17a) | Prostate Cancer (PC3) | Apoptosis induction, inhibition of cell migration nih.gov |

| Piperine | Colorectal Cancer | Inhibition of Wnt/β-catenin pathway, suppression of cell motility nih.gov |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | Inhibition of CDK2 and/or CDK9, induction of apoptosis nih.gov |

| Radioiodinated benzamide (B126) (P[125I]MBA) | Breast Cancer | Binds to sigma receptors for potential imaging applications nih.gov |

Anti-infective Strategies

The emergence of microbial resistance to existing antibiotics has necessitated the search for novel antimicrobial agents. derpharmachemica.com Piperazine derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal actions. derpharmachemica.com

Several studies have focused on synthesizing and evaluating piperazine derivatives for their antibacterial properties. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine showed moderate to good antibacterial activity against Gram-positive bacteria. nih.gov One compound, 7j, exhibited an inhibitory effect eight times stronger than linezolid (B1675486) against certain strains. nih.gov Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against several Gram-positive bacteria, comparable to linezolid. nih.govfrontiersin.org

Furthermore, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Some of these compounds were also found to be potent inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com Hybrid molecules of norfloxacin (B1679917) and thiazolidinedione linked via a piperazine moiety have also been synthesized, showing promising activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains. nih.gov

Table 3: Anti-infective Activity of Piperazine Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compound 7j showed 8-fold stronger inhibition than linezolid (MIC = 0.25 µg/mL) nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial activity similar to linezolid nih.govfrontiersin.org |

| N,N′-bis(1,3,4-thiadiazole) piperazines | Gram-negative bacteria (E. coli), Gram-positive bacteria | Significant activity against E. coli (MIC = 8 µg/mL for compound 6c) mdpi.com |

| Norfloxacin-thiazolidinedione hybrids | Gram-negative and Gram-positive bacteria | Promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains nih.gov |

Advanced Research Directions and Future Perspectives for Pyridine Sulfonyl Piperazine Compounds

Exploration of Novel Binding Pockets and Polypharmacology Approaches

The future of drug design is moving beyond targeting well-defined active sites and embracing the complexity of polypharmacology and previously "undruggable" targets. The pyridine-sulfonyl-piperazine framework is well-suited for this evolving paradigm.

Novel and Cryptic Binding Pockets: Researchers are increasingly focused on identifying and targeting cryptic binding pockets, which are sites on a protein that are not apparent in its unbound (apo) state but become accessible upon ligand binding. mdpi.com Computational analyses suggest that ligand features such as hydrophobicity, aromaticity, and the presence of specific functional groups can influence the opening of these pockets. mdpi.com For instance, studies have shown that tertiary amines are often preferred over primary or secondary amines in molecules that induce such conformational changes. mdpi.com The 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol scaffold, with its combination of aromatic pyridine (B92270), a flexible piperazine (B1678402) ring, and a sulfonamide linker, possesses the chemical diversity to be optimized for interaction with these novel sites. By modifying the substituents on the piperazine and pyridine rings, chemists can fine-tune the molecule's properties to favor the induction and stabilization of cryptic pockets, thereby unlocking new therapeutic targets.

Polypharmacology: Polypharmacology, the concept of a single drug acting on multiple targets, is a promising strategy for treating complex multifactorial diseases. The pyridine-sulfonyl-piperazine core can be systematically decorated to create derivatives that interact with a range of biological targets. A recent study on novel benzene (B151609) sulfonamide-piperazine hybrids demonstrated this principle by evaluating their inhibitory potential against multiple enzymes. nih.gov The results showed that different compounds within the same series exhibited varied inhibitory profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, highlighting the scaffold's tunability. nih.gov This approach allows for the development of single molecules that could address multiple aspects of a disease, such as neurodegenerative disorders or metabolic syndrome.

Table 1: Enzyme Inhibition Profile of Benzene Sulfonamide-Piperazine Hybrids This table presents a selection of findings from a study on related compounds to illustrate the polypharmacological potential of the broader sulfonamide-piperazine class.

| Compound | Target Enzyme | Activity (IC₅₀) |

| Compound 3 | α-Glucosidase | 1.000 mM nih.gov |

| Compound 4 | Tyrosinase | 1.19 mM nih.gov |

| Compound 5 | Acetylcholinesterase (AChE) | 1.003 mM nih.gov |

| Compounds 2 & 5 | Butyrylcholinesterase (BChE) | 1.008 mM nih.gov |

Rational Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for creating drugs with enhanced potency or novel mechanisms of action. The this compound scaffold serves as an excellent anchor for creating such hybrid molecules.

The piperazine ring is a common linker in hybrid drug design, connecting different bioactive motifs. nih.gov Researchers have successfully created hybrids by linking the piperazine moiety of natural product derivatives to other pharmacologically active structures. nih.gov For example, a hybrid of combretastatin-A4 and a sulphonyl piperazine derivative showed potent cytotoxicity against cancer cells by inhibiting tubulin assembly. nih.gov

Similarly, the this compound scaffold can be conjugated with other heterocyclic systems known for their biological activity, such as nitroimidazoles or triazoles. nih.gov A recent study demonstrated the successful synthesis and potent anticancer activity of hybrids combining a 4-nitroimidazole-piperazinyl moiety with 1,2,3-triazoles. nih.gov This approach could be adapted to the pyridine-sulfonyl scaffold to generate novel compounds for various therapeutic areas. The rational design process for these hybrids often employs computational methods to predict the binding affinity and orientation of the new molecule within the target protein's active site. chemrxiv.orgmdpi.com

Table 2: Anticancer Activity of Hybrid Nitroimidazole-Piperazinyl-Triazoles This table showcases the potential of hybrid molecules containing a piperazine linker, a strategy applicable to the this compound scaffold.

| Compound | Cell Line | Activity (IC₅₀) |

| 9g | MCF-7 (Breast Cancer) | 2.00 ± 0.03 μM nih.gov |

| 9k | MCF-7 (Breast Cancer) | 5.00 ± 0.01 μM nih.gov |

Application in Chemical Biology Tools and Probe Development

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated chemical biology tools. These probes are essential for studying biological processes, validating drug targets, and understanding disease mechanisms.

By incorporating reporter tags (e.g., fluorescent dyes) or photo-affinity labels, derivatives of this scaffold can be transformed into molecular probes. For example, nitroimidazole-containing compounds have been explored as probes for imaging tumor hypoxia due to their ability to be trapped in low-oxygen environments. nih.gov A similar strategy could be applied to the pyridine-sulfonyl-piperazine core. These probes would allow researchers to visualize the distribution of the compound within cells and tissues, identify its binding partners, and elucidate its mechanism of action at a molecular level. The development of such tools is critical for advancing our understanding of the targets modulated by this class of compounds. chemrxiv.org

Development of Targeted Delivery Systems

To enhance efficacy and minimize off-target effects, the this compound core can be integrated into targeted drug delivery systems. mdpi.com This involves conjugating the molecule to a carrier that specifically recognizes and binds to receptors overexpressed on diseased cells, such as cancer cells.

Nanocarriers like liposomes, dendrimers, or nanoparticles can be surface-modified with targeting ligands such as antibodies, peptides (e.g., transferrin), or small molecules (e.g., folic acid). mdpi.com The therapeutic agent, derived from the pyridine-sulfonyl-piperazine scaffold, would be encapsulated within or attached to this carrier. Another advanced approach involves designing the linker between the drug and the carrier to be sensitive to the microenvironment of the target tissue. For instance, linkers that are cleaved by specific enzymes, like cathepsins which are often overexpressed in tumors, can ensure that the drug is released preferentially at the site of action. nih.gov The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is a well-studied example of a cathepsin-cleavable linker used in such systems. nih.gov

Collaborative Research and Data Sharing Initiatives in Heterocyclic Chemistry

The complexity of modern drug discovery necessitates a shift towards more collaborative and open research models. Progress in developing compounds like this compound will be significantly accelerated by initiatives that promote data sharing and interdisciplinary cooperation in heterocyclic chemistry.

Several frameworks and platforms have been developed to facilitate this collaboration. Software like DASH (Data Sharing for Collaborative Research) provides an infrastructure for the facile access, maintenance, and sharing of computational biology data among research teams. nih.gov Similarly, the Resource Description Framework (RDF) can be used to create agile pipelines for structuring and integrating heterogeneous data from different research groups, including mass spectrometry, chemo-informatics, and bioassay results. chemrxiv.org

International networks and special journal issues dedicated to heterocyclic chemistry also play a crucial role by connecting research groups, fostering scientific collaboration, and increasing the visibility of new findings. europa.eumdpi.com Such initiatives enable the sharing of not only data but also physical samples and access to specialized equipment, which is particularly beneficial for complex synthetic and analytical work. europa.eu Adopting these collaborative models will be essential for fully exploring the therapeutic potential of the pyridine-sulfonyl-piperazine scaffold and other important heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyridin-4-ol derivatives and piperazine sulfonyl chlorides. Evidence from analogous syntheses (e.g., sulfonylation of pyridine derivatives in xylene under reflux with chloranil as a catalyst ) suggests optimizing temperature (80–120°C), solvent polarity, and stoichiometric ratios. Purification typically involves recrystallization from methanol or column chromatography. Monitor reaction progress via TLC or HPLC to minimize side products like unreacted sulfonyl chlorides .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of /-NMR to confirm sulfonyl-piperazine linkage and pyridin-4-ol substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography (e.g., SHELX refinement ) resolves stereoelectronic ambiguities. Cross-reference spectral data with structurally similar compounds (e.g., piperazine-sulfonamide derivatives ) to identify deviations caused by rotational isomerism or hydrogen bonding.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .

- Storage : Store in sealed containers under anhydrous conditions at 2–8°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from polymorphism or dynamic equilibria (e.g., keto-enol tautomerism in pyridin-4-ol systems). Use variable-temperature NMR to probe conformational changes. Computational modeling (DFT or MD simulations) can predict stable conformers and assign spectral peaks . Cross-validate with single-crystal XRD to correlate solid-state and solution-phase structures .

Q. What strategies are effective for crystallographic refinement of this compound complexes?

- Methodological Answer : Employ SHELXL for small-molecule refinement, particularly for handling disorder in the piperazine ring. Use TWINABS to address twinning in crystals. For macromolecular complexes (e.g., protein-ligand studies), refine high-resolution data (<1.2 Å) with SHELXPRO to model sulfonyl-piperazine interactions accurately. Validate with R-free cross-validation and electron density maps .

Q. How can researchers design comparative studies between this compound and its analogs to evaluate bioactivity?

- Methodological Answer :

- Structural Modifications : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess electronic effects on binding affinity .

- Activity Assays : Use in vitro kinase inhibition assays (e.g., targeting PI3K or mTOR pathways) with IC determination. Compare with reference compounds like 4-(phenylamino)piperidine derivatives .

- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate substituent effects with activity trends. Address outliers via dose-response validation .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.6 µm particle size) and 0.1% formic acid mobile phase. Detect sulfonic acid byproducts (common impurities) via negative-ion mode. Quantify limits of detection (LOD) <0.1% using calibration curves from certified reference materials (e.g., USP standards for piperazine derivatives ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.